molecular formula C19H32N2O3S B2438049 4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 952983-16-3

4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2438049
CAS RN: 952983-16-3
M. Wt: 368.54
InChI Key: OYEDLGNCRXEZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases such as cancer and autoimmune disorders. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound exhibits potential as a drug candidate due to its structural features. Researchers are investigating its interactions with biological targets, such as enzymes or receptors. By modifying specific functional groups, scientists can optimize its pharmacological properties, aiming for improved efficacy, reduced side effects, and enhanced bioavailability. Further studies may reveal its potential as an antiviral, anti-inflammatory, or anticancer agent .

Neuropharmacology

Given its piperidine moiety, this compound could play a role in neuropharmacology. Researchers explore its effects on neurotransmitter systems, neuronal receptors, and ion channels. It might act as a modulator of neurotransmission, impacting conditions like anxiety, depression, or neurodegenerative diseases. Investigating its binding affinity and selectivity is crucial for understanding its therapeutic potential .

Ion Channel Blockers

The sulfonamide group in this compound suggests possible ion channel-blocking activity. Ion channels play essential roles in cellular signaling, and compounds that selectively block specific channels can be valuable in treating conditions like cardiac arrhythmias or neuropathic pain. Researchers may evaluate its effects on voltage-gated sodium, potassium, or calcium channels .

Agrochemicals

The tert-butyl group and piperidine scaffold hint at potential agrochemical applications. Researchers might explore its insecticidal, fungicidal, or herbicidal properties. By understanding its mode of action and toxicity profile, they can design safer and more effective pesticides or herbicides .

Material Science

Organosulfonamides have diverse applications in material science. This compound’s sulfonamide functionality could contribute to the synthesis of polymers, catalysts, or ion-exchange resins. Researchers investigate its compatibility with other materials and its ability to enhance specific properties, such as thermal stability or mechanical strength .

Analytical Chemistry

Researchers use this compound as a reference standard or internal standard in analytical methods. Its well-defined structure and stability make it suitable for calibration curves, quality control, and quantification. Techniques like high-performance liquid chromatography (HPLC) or mass spectrometry benefit from reliable standards like this compound .

properties

IUPAC Name

4-tert-butyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3S/c1-19(2,3)17-5-7-18(8-6-17)25(22,23)20-15-16-9-11-21(12-10-16)13-14-24-4/h5-8,16,20H,9-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEDLGNCRXEZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.